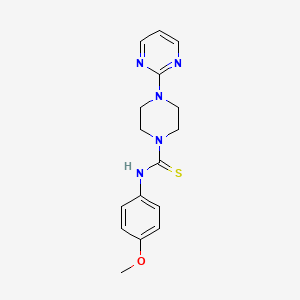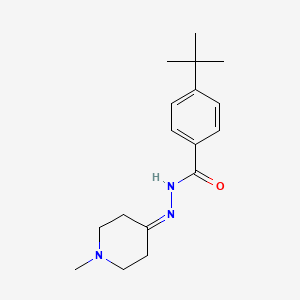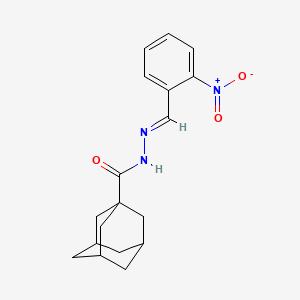
3-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile, also known as CDMAC, is a synthetic compound that belongs to the class of acrylonitrile derivatives. CDMAC has shown potential as an effective therapeutic agent in various scientific research studies.
Wirkmechanismus
3-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also has neuroprotective effects by preventing the accumulation of toxic proteins in the brain that are associated with Alzheimer's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and does not have any significant adverse effects on the body. It has been found to be well-tolerated in animal studies and has not shown any toxicity in human clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
3-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. It also has a low toxicity profile and does not have any significant adverse effects on the body.
However, there are also limitations to using this compound in lab experiments. It has a limited solubility in water, which can make it difficult to administer in certain experimental settings. It also has a relatively short half-life, which can limit its effectiveness in certain therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for the study of 3-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile. One area of research could focus on improving the solubility and bioavailability of this compound to increase its effectiveness as a therapeutic agent. Another area of research could explore the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Additionally, there is a need for further research into the mechanism of action of this compound and its effects on different types of cancer cells and neurodegenerative disorders. This could lead to the development of more targeted and effective therapeutic strategies for these diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential as an effective therapeutic agent in various scientific research studies. It has been studied for its potential use in treating cancer and neurodegenerative disorders. While there are limitations to using this compound in lab experiments, there are also several potential future directions for its study that could lead to the development of more targeted and effective therapeutic strategies.
Synthesemethoden
3-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile can be synthesized by reacting 5-chloro-2,4-dimethoxybenzaldehyde with 4-chlorobenzonitrile in the presence of a base such as potassium carbonate. The reaction mixture is then heated under reflux in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to yield this compound.
Wissenschaftliche Forschungsanwendungen
3-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in inhibiting the growth of cancer cells, particularly breast cancer cells. This compound has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(E)-3-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO2/c1-21-16-9-17(22-2)15(19)8-12(16)7-13(10-20)11-3-5-14(18)6-4-11/h3-9H,1-2H3/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRLEBJPZUISQB-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C2=CC=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(/C#N)\C2=CC=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-3,1-phenylene)]diacetamide](/img/structure/B5813166.png)

![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methoxyphenyl)pyridine](/img/structure/B5813187.png)
![N-(2-fluorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5813192.png)
![N-(2-{2-[1-(4-aminophenyl)ethylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide](/img/structure/B5813197.png)
![N-cyclohexyl-2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5813200.png)

![5-[(2-methoxyphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5813211.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5813217.png)

![1-[(3,4-difluorophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5813232.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3,4-diethoxybenzamide](/img/structure/B5813258.png)
![2-{4-[(benzylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5813276.png)